![molecular formula C8H13ClF3N B13465126 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3-azabicyclo[321]octane hydrochloride is a synthetic compound characterized by a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride typically involves the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates in the presence of piperidine . This reaction results in the formation of 2-oxa-7-thiabicyclo[3.2.1]octane derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The azabicyclo moiety contributes to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclopyrone: A compound with a similar bicyclic structure and trifluoromethyl group, used as a herbicide.
Tropisetron hydrochloride: Another compound with an azabicyclo moiety, used as an antiemetic.
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-5-1-6(7)4-12-3-5;/h5-7,12H,1-4H2;1H |
InChI Key |
PYYPHVVLRITIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


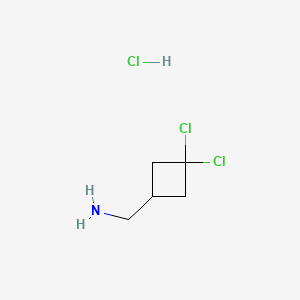
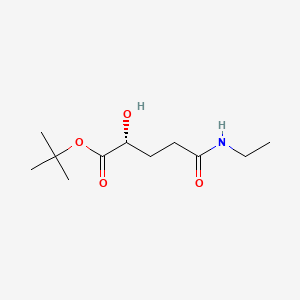
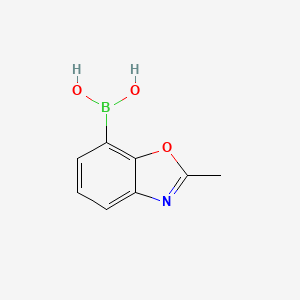

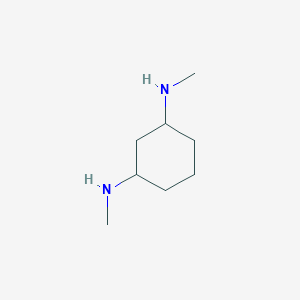
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
amine hydrochloride](/img/structure/B13465081.png)
![tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)
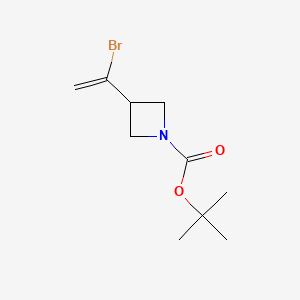
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
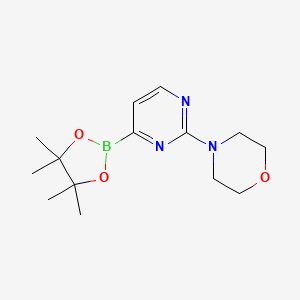
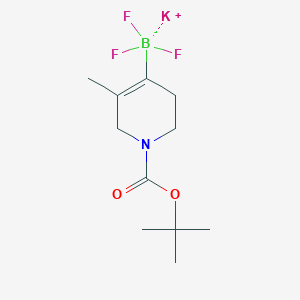
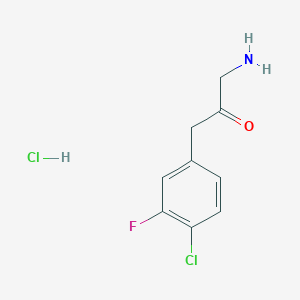
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
